molecular formula C15H19N3O B2684672 N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide CAS No. 1436064-13-9

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide

Cat. No.: B2684672
CAS No.: 1436064-13-9
M. Wt: 257.337
InChI Key: FXRVRHJIBVYFMR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. This molecule features a 1-benzazocine core, a structural motif found in compounds with documented pharmacological activity. Benzazocine derivatives are a known class of ligands that interact with various central nervous system (CNS) receptors . For instance, related compounds based on the benzomorphan structure, which is closely related to benzazocine, have been studied for their potent activity as sigma-1 receptor (σ1R) antagonists and their interactions with opioid receptors . The attachment of a cyanomethylacetamide functional group is a common strategy in drug discovery to fine-tune the molecule's physicochemical properties, such as its polarity and metabolic stability. This specific structural combination suggests potential research applications in the development of novel neuropharmacological tools. Researchers may investigate this compound for its binding affinity and functional activity at opioid and sigma receptor subtypes to explore new pathways for understanding CNS disorders . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-9-10-17-15(19)12-18-11-5-1-2-6-13-7-3-4-8-14(13)18/h3-4,7-8H,1-2,5-6,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVRHJIBVYFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2N(CC1)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H16N4O
Molecular Weight : 244.29 g/mol
CAS Number : 660858-89-9
The compound features a benzazocin moiety, which is known for its diverse biological activities. The presence of the cyanomethyl group may enhance its interaction with biological targets.

This compound is believed to exert its effects through modulation of neurotransmitter systems and inhibition of specific kinases. Preliminary studies suggest that it may interact with receptors involved in neuropharmacological pathways.

2. Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies have shown that benzazocin derivatives can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.
  • Neuroprotective Properties : The compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
  • Anti-inflammatory Effects : Some derivatives in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

  • Antidepressant Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various benzazocin derivatives. This compound was among those tested and showed significant reduction in immobility time in the forced swim test, suggesting potential antidepressant activity .
  • Neuroprotective Mechanisms :
    In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by glutamate toxicity. This suggests a possible application in treating conditions like Alzheimer's disease .
  • Kinase Inhibition :
    Research into related compounds has revealed that similar structures can inhibit JNK kinases (c-Jun N-terminal kinases), which are involved in stress responses and neuronal apoptosis. The binding affinity and selectivity for these kinases were characterized using X-ray crystallography .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
NeuroprotectionProtection against glutamate-induced apoptosis
Kinase InhibitionInhibition of JNK2 and JNK3 kinases

Comparison with Similar Compounds

Structural Analogues in Hit Identification Studies

Several acetamide derivatives with triazinoindole or bromophenyl substituents (e.g., compounds 23–27 from ) share the acetamide backbone but differ in their heterocyclic systems and substituents. Key distinctions include:

  • Core Heterocycle: The target compound’s benzazocin ring contrasts with the triazino[5,6-b]indole systems in compounds 23–27. Benzazocin’s larger ring size and partial saturation may enhance conformational flexibility compared to the planar triazinoindole scaffold .
  • Substituents: The cyanomethyl group in the target compound is distinct from the bromophenyl or phenoxyphenyl groups in 23–27. Cyanomethyl’s electron-withdrawing nature could influence solubility and receptor binding compared to halogenated aryl groups .

Table 1: Structural Comparison of Selected Acetamides

Compound Name Core Structure Key Substituents Purity/Activity
Target Compound Benzazocin Cyanomethyl N/A
23 () Triazinoindole 4-(Cyanomethyl)phenyl >95% purity, hit for enzymes
25 () Bromo-triazinoindole 4-Phenoxyphenyl 95% purity, moderate activity
27 () Bromo-triazinoindole 4-Bromophenyl 95% purity, high lipophilicity

Functional Analogues in Receptor Agonism

Pyridazinone-based acetamides () and synthetic auxin agonists () highlight the role of acetamide linkages in receptor targeting:

  • FPR2 Agonists : Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () activate formyl peptide receptor 2 (FPR2), inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s benzazocin core may similarly engage G-protein-coupled receptors (GPCRs) but with distinct selectivity due to its larger heterocycle .
  • Auxin Analogues: Synthetic auxins like WH7 and compound 533 () use phenoxy-acetamide motifs to mimic plant hormone activity. The target compound’s cyanomethyl group lacks the phenoxy moiety critical for auxin receptor binding, suggesting divergent applications .

Table 2: Functional Comparison with Receptor-Targeting Acetamides

Compound Name Target Receptor/Pathway Key Functional Group Bioactivity
Target Compound Hypothetical GPCR Benzazocin + Cyanomethyl Unknown (structural inference)
FPR2 Agonist () FPR2 Pyridazinone + Bromophenyl Calcium mobilization
WH7 () Auxin receptor Chlorophenoxy + Triazole Plant growth regulation

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